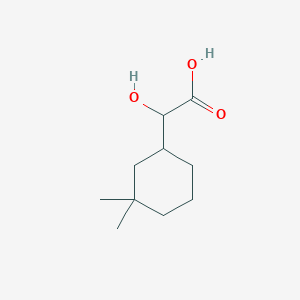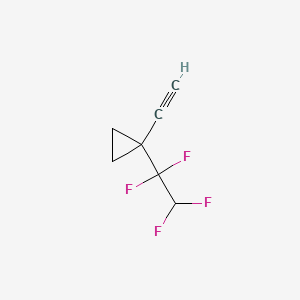
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane is a fluorinated organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with an ethynyl group and a tetrafluoroethyl group
Métodos De Preparación
The synthesis of 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the fluorine atoms, forming new derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene products.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with high thermal stability and chemical resistance.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Electronics: Due to its electronic properties, it is being investigated for use in organic electronics and as a component in semiconductors.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical reactions.
Comparación Con Compuestos Similares
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1,2,2-Tetrafluoroethylcyclopropane: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynylcyclopropane: Lacks the tetrafluoroethyl group, leading to lower chemical stability and different electronic properties.
1-(1,1,2,2-Tetrafluoroethyl)cyclopropane:
The presence of both the ethynyl and tetrafluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and stability, which is advantageous for various applications.
Propiedades
Fórmula molecular |
C7H6F4 |
|---|---|
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
1-ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane |
InChI |
InChI=1S/C7H6F4/c1-2-6(3-4-6)7(10,11)5(8)9/h1,5H,3-4H2 |
Clave InChI |
LVMBVTYYUPDLTF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
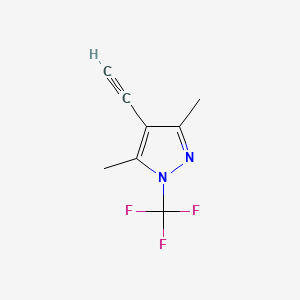
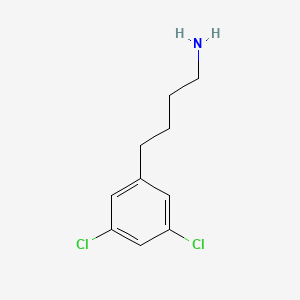
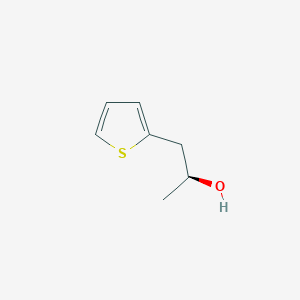
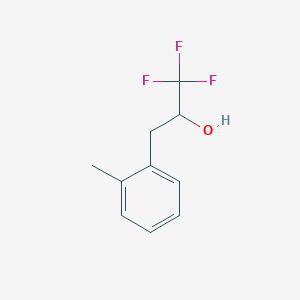
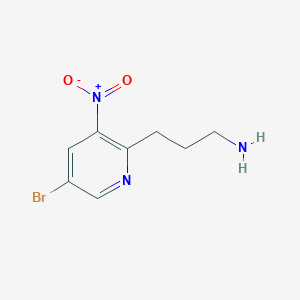
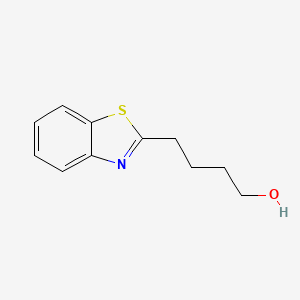

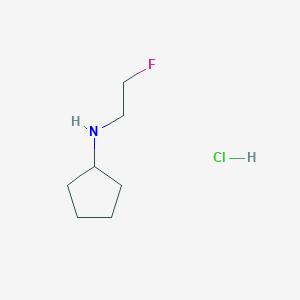
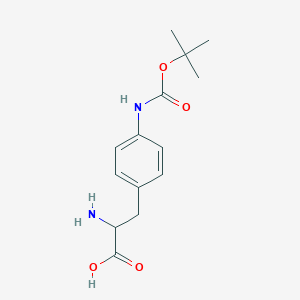
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
